molecular formula C16H31NO6 B015444 Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside CAS No. 147126-58-7

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside

Cat. No. B015444
M. Wt: 333.42 g/mol
InChI Key: JXLKQDFJNOXCNT-OXGONZEZSA-N
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Description

Synthesis Analysis

The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside and its derivatives involves multiple steps, including regioisomeric monophosphates and NMR characterization to identify distinct shifts in the nucleus at substituted sites, indicating the specificity of phosphorylation reactions (Rabuka & Hindsgaul, 2002). Additionally, the synthesis from methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-d-glucofuranoside showcases the complexity of achieving the desired compound through sequential chemical modifications (Hasegawa et al., 1978).

Molecular Structure Analysis

Studies on the molecular structure of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives have provided insights into their conformational preferences and the effects of substitution on the ring structure. For example, the crystal structure analysis of related molecules has revealed how ring distortions and the amide bond conformation contribute to the molecule's stability and reactivity (Hu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside are indicative of its reactivity, particularly in glycosylation processes that are essential for synthesizing complex glycoconjugates. These processes underscore the compound's utility as a building block in the synthesis of biologically relevant molecules (Pavliak & Kováč, 1991).

Physical Properties Analysis

The physical properties of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside derivatives, such as solubility, surface tension, and thermal stability, have been studied to understand their behavior in various environments. These properties are crucial for their potential application in industrial processes, such as surfactant production, where solubility and stability play significant roles (Ji et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside in enzymatic and non-enzymatic reactions, highlight its versatility. Studies on its hydrolysis by egg-white lysozyme and its role as a substrate or inhibitor in enzymatic reactions offer insights into its biochemical significance and potential therapeutic applications (Zehavi & Jeanloz, 1968).

Scientific Research Applications

Application 1: Synthesis of 2-Acetamido-2-deoxy-b-D-Glucopyranosides

  • Summary of Application : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is used in the synthesis of 2-Acetamido-2-deoxy-b-D-Glucopyranosides . This compound is prepared via a furanosyl oxazoline .
  • Methods of Application : The synthesis involves several steps, including the preparation of an oxazoline, followed by its conversion to the desired glucopyranoside . The reaction is monitored by TLC and quenched with Et3N to adjust the pH to 7.5 . The solvent is then removed under reduced pressure and the residue is washed several times with CH2Cl2 to afford a white solid .
  • Results or Outcomes : The overall yield of this synthesis is not specified in the source, but the product is obtained as a white solid .

Application 2: Antibacterial Activity

  • Summary of Application : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has been found to exhibit antibacterial activity against Staphylococcus aureus . It inhibits the action of penicillin-binding protein (PBP2a) of S. aureus .
  • Methods of Application : The antibacterial activity of this compound was tested using in silico molecular docking . The inhibitory action was recorded against the penicillin-binding protein (PBP2a) of S. aureus .
  • Results or Outcomes : The compound showed good oral bioavailability, and pharmacokinetics properties were within a normal range . The compound did not undergo any metabolism and appeared to be of a nontoxic nature . The 2-acetamido-2-deoxy-hexopyranose could be suggested as a novel drug against S. aureus .

Application 3: Detergent in Biomedical Industry

  • Summary of Application : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is widely used in the biomedical industry . Its unique properties make it a crucial ingredient in pharmaceutical formulations .
  • Methods of Application : This product is commonly employed as a non-ionic detergent, facilitating the solubilization and purification of various membrane proteins .
  • Results or Outcomes : The use of this compound as a detergent aids in the isolation and manipulation of proteins and biomolecules for research purposes .

Application 4: Drug Discovery

  • Summary of Application : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is an effective tool in drug discovery .
  • Methods of Application : It is particularly useful in studying membrane proteins and glycoprotein structures .
  • Results or Outcomes : Its unique properties make it an effective tool in drug discovery .

Application 5: Research on Various Diseases

  • Summary of Application : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranosyl-(1-2)-a-D-mannopyranosyl-(1-2)-b-D-glucopyranoside, a derivative of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside, is a potential compound exhibiting beneficial effects in the research of various diseases such as cancer, viral infections, and inflammatory disorders .
  • Methods of Application : The specific methods of application are not detailed in the source, but it is likely used in in vitro and in vivo studies to understand its effects on these diseases .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source, but the compound is suggested to have potential beneficial effects in the research of various diseases .

Safety And Hazards

The specific safety and hazards related to Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside are not clearly mentioned in the retrieved papers. It is recommended to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside are not clearly mentioned in the retrieved papers. However, given its significant role in the research of glycoclusters and vaccination strategies reliant upon carbohydrates1, it can be inferred that further research in these areas could be a potential future direction.


properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLKQDFJNOXCNT-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Horton - 2012 - books.google.com
Since its inception in 1945, this serial has provided critical and integrating articles written by research specialists that integrate industrial, analytical, and technological aspects of …
Number of citations: 102 books.google.com

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